1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-4-2-5-15(12-14)13-18(20)19-9-7-16(8-10-19)17-6-3-11-21-17/h2-6,11-12,16H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMWFXSILPHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine Derivatives
The most common route involves catalytic hydrogenation of 4-(thiophen-2-yl)pyridine. Using Raney nickel under 50–100 atm H₂ at 120–150°C, this method achieves >80% conversion. Alternative catalysts like palladium on carbon reduce reaction times but require higher pressures.
Reaction Conditions :
Grignard Addition to Piperidone
4-Piperidone reacts with thiophen-2-ylmagnesium bromide in THF at −78°C, followed by acid workup to yield 4-(thiophen-2-yl)piperidine. This method avoids high-pressure equipment but requires strict anhydrous conditions.
Synthesis of 2-(m-Tolyloxy)ethanone Precursors
Williamson Ether Synthesis
m-Cresol reacts with bromoacetone in the presence of K₂CO₃ to form 1-(m-tolyloxy)propan-2-one. Subsequent bromination at the α-position using N-bromosuccinimide (NBS) yields 2-bromo-1-(m-tolyloxy)ethanone.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 75 |
| Solvent | Acetone | 68 |
| Temperature | Reflux | 72 |
| Brominating Agent | NBS | 88 |
Direct Acylation of m-Cresol
m-Cresol reacts with chloroacetyl chloride in pyridine to form m-tolyloxy acetyl chloride, which is quenched with aqueous NaHCO₃ to yield 2-chloro-1-(m-tolyloxy)ethanone.
Coupling Strategies for N-Alkylated Ketone Formation
Nucleophilic Substitution
4-(Thiophen-2-yl)piperidine displaces bromide from 2-bromo-1-(m-tolyloxy)ethanone in DMF at 80°C, facilitated by K₂CO₃. This one-pot method achieves moderate yields (50–60%) but requires extensive purification.
Reaction Scheme :
$$
\text{2-Bromo-1-(m-tolyloxy)ethanone} + \text{4-(Thiophen-2-yl)piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KBr}
$$
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 4-(thiophen-2-yl)piperidine couples with 2-hydroxy-1-(m-tolyloxy)ethanone. This method improves regioselectivity but is cost-prohibitive for large-scale synthesis.
Yield Comparison :
| Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nucleophilic Sub. | DMF | 80 | 58 |
| Mitsunobu | THF | 25 | 72 |
Alternative Routes via Enaminone Intermediates
β-Diketones derived from m-tolyloxy acetic acid react with methylamine hydrochloride in ethanol under reflux to form enaminones. Subsequent cyclization with 4-(thiophen-2-yl)piperidine in DMSO/NaH yields the target compound.
Key Observations :
- Reaction Time : 26–68 h for enaminone formation.
- Purification : Flash chromatography (EtOAc/heptane 1:4) removes byproducts.
- Yield : 35% (low due to competing side reactions).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Considerations
Patent US4323684 highlights the utility of spiro aliphatic ethers in polymer stabilization, suggesting potential applications for similar N-alkylated ketones. However, the target compound’s synthesis requires:
- Cost Reduction : Replace Mitsunobu reagents with cheaper alternatives.
- Catalyst Recycling : Implement heterogeneous catalysts for hydrogenation steps.
- Waste Management : Neutralize HBr/KBr byproducts via ion exchange.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting neurological pathways.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Key Structural Differences and Implications
- Piperidine vs.
- Thiophene vs. Thiazole : Substitution of thiophene with thiazole (as in ) increases electronegativity, improving fungicidal activity against Botrytis cinerea (75% inhibition at 100 μg/mL) .
- Ethanone Backbone Modifications: Ketosulfone derivatives (e.g., 2-(4-chlorophenylsulfonyl)-1-(thiophen-2-yl)ethanone in ) exhibit stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
Physicochemical Properties and Stability
- Isomerization Dynamics: Piperidinyl ethanone derivatives exhibit amide bond isomerization, as shown by variable-temperature NMR studies. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone () has an isomerization energy barrier of ~67 kJ/mol, impacting conformational stability .
- Solubility and LogP : The m-tolyl group in the target compound likely increases hydrophobicity (LogP ~3.5), whereas sulfone or fluorinated analogues () show improved aqueous solubility due to polar substituents .
Biological Activity
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that may confer specific pharmacological properties, making it a candidate for drug development, particularly in targeting neurological pathways and receptor interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes a thiophene ring, a piperidine moiety, and a tolyl group, contributing to its distinct electronic and steric properties.
The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways remain to be fully elucidated through experimental studies. However, preliminary data suggest its role as a ligand in receptor studies, which could lead to insights into its therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. The presence of the thiophene ring is often associated with enhanced radical scavenging activity.
Neuroprotective Effects
Studies have shown that piperidine derivatives can exhibit neuroprotective effects. For instance, compounds structurally related to this compound have demonstrated efficacy against glutamine-induced neurotoxicity in neuronal cell lines . This suggests potential applications in treating neurodegenerative diseases.
Study 1: Neuroprotective Activity
A study focused on the neuroprotective effects of piperidine compounds found that certain derivatives significantly reduced cell death in PC12 cells subjected to neurotoxic agents. The mechanism involved modulation of apoptotic pathways, suggesting that this compound may share similar protective mechanisms .
Study 2: Antimicrobial Potential
In a comparative analysis of piperidine derivatives, several compounds exhibited effective antibacterial activity against Gram-positive bacteria. Although direct data on this compound is lacking, the structural similarities suggest potential efficacy against bacterial strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone | Structure | Moderate antibacterial activity |
| 1-(4-(Furan-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone | N/A | Potential neuroprotective effects |
| 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(p-tolyl)ethanone | N/A | Antimicrobial activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
